

An In-depth Technical Guide to Pyrimethanil-d5: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Pyrimethanil-d5*

Cat. No.: *B12059313*

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This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of **Pyrimethanil-d5**. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards for quantitative analysis. This document details experimental protocols for its use in analytical methodologies and discusses its synthesis.

Core Chemical Properties

Pyrimethanil-d5 is the deuterated analogue of Pyrimethanil, an anilinopyrimidine fungicide. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Pyrimethanil, as it is chemically identical to the parent compound but has a distinct molecular weight.

Quantitative Data Summary

The key chemical and physical properties of **Pyrimethanil-d5** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
IUPAC Name	4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine	
Synonyms	Pyrimethanil D5 (phenyl D5), 4,6-Dimethyl-N-phenyl-d5-2-pyrimidinamine	[1]
CAS Number	2118244-83-8	
Molecular Formula	C ₁₂ D ₅ H ₈ N ₃	[1]
Molecular Weight	204.28 g/mol	[2]
Accurate Mass	204.1423	
Appearance	Yellow Solid	[3]
Purity	≥98.0% (GC)	[1]
Solubility	Chloroform, Dichloromethane, DMSO	[4]
Storage	2-8°C, Protected from air and light	[1][4]

Chemical Structure

The chemical structure of **Pyrimethanil-d5** consists of a pyrimidine ring substituted with two methyl groups and a deuterated N-phenyl group.

Structure:

SMILES String: CC1=NC(NC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=NC(C)=C1 [1]

Experimental Protocols

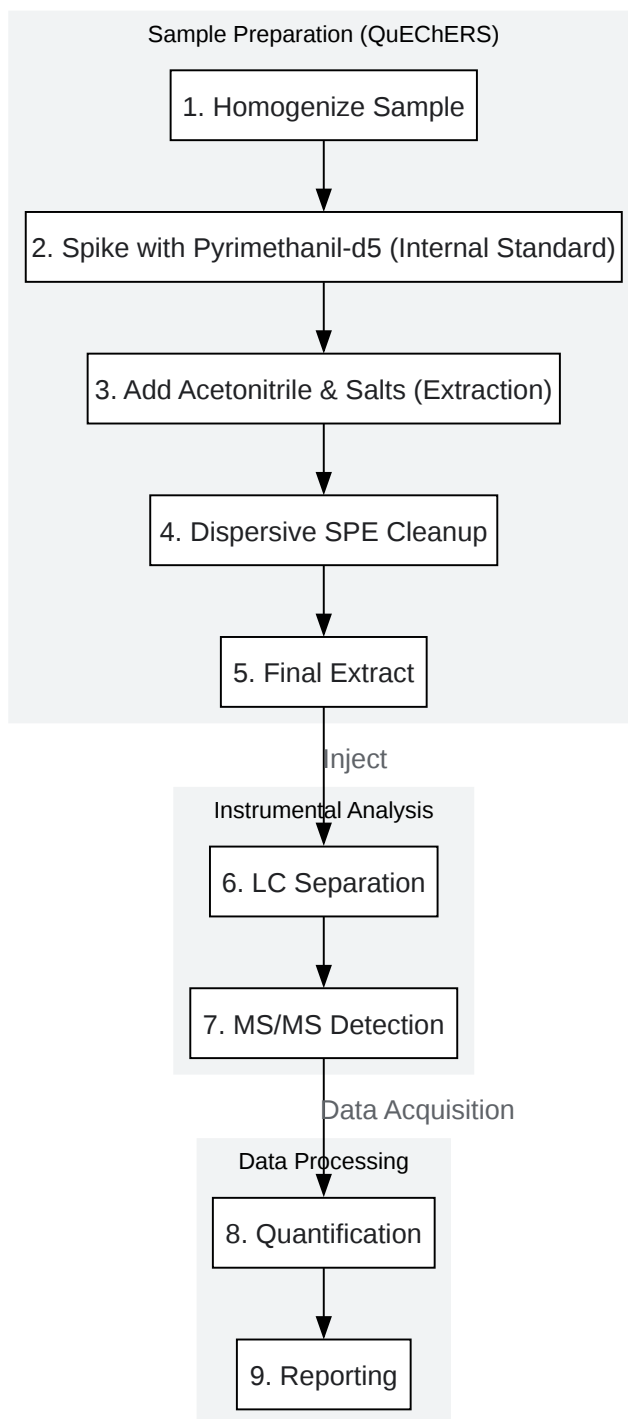
Pyrimethanil-d5 is primarily used as an internal standard in the analysis of pesticide residues in various matrices, such as food and environmental samples. The following sections provide

detailed methodologies for its application.

Analytical Workflow for Pesticide Residue Analysis

The general workflow for the analysis of a target analyte using **Pyrimethanil-d5** as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Workflow for Pesticide Residue Analysis



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Caption: A typical workflow for pesticide residue analysis using an internal standard.

Detailed Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis

This protocol is a representative method for the extraction and quantification of a pesticide analyte from a fruit or vegetable matrix using **Pyrimethanil-d5** as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis.^{[2][5]}

1. Sample Homogenization:

- Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender.
- Homogenize the sample until a uniform consistency is achieved. For samples with low water content, addition of a specific amount of water may be necessary.

2. Extraction:

- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of **Pyrimethanil-d5** internal standard solution.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g $\text{Na}_3\text{Citrate}$, 0.5 g $\text{Na}_2\text{HCitrate}$).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO_4 and 150 mg primary secondary amine (PSA).
- Shake vigorously for 30 seconds.
- Centrifuge at ≥ 3000 rcf for 5 minutes.

4. Final Extract Preparation:

- Transfer an aliquot of the cleaned extract into an autosampler vial.
- The extract is now ready for LC-MS/MS analysis.

5. LC-MS/MS Instrumental Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Injection Volume: 5-10 μL .
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and **Pyrimethanil-d5**.

Synthesis of Pyrimethanil-d5

A specific, detailed experimental protocol for the synthesis of **Pyrimethanil-d5** is not readily available in the public domain. However, its synthesis would likely involve the reaction of a deuterated aniline with a suitable pyrimidine precursor. The general synthesis of the non-deuterated parent compound, Pyrimethanil, can be achieved through the condensation of N-phenylguanidine with acetylacetone.

For the synthesis of **Pyrimethanil-d5**, a common strategy would be to first synthesize aniline-d5. This can be achieved through methods such as the reduction of nitrobenzene-d5 or through H/D exchange reactions on aniline under catalytic conditions. The resulting aniline-d5 would then be reacted with a pyrimidine precursor to yield **Pyrimethanil-d5**.

General Reaction Scheme (Hypothetical):

Biological Activity and Signaling Pathways

Pyrimethanil-d5 is a synthetic, isotopically labeled compound used for analytical purposes. As a deuterated analog of the fungicide Pyrimethanil, it is not intended for and has not been studied for its biological activity or its involvement in signaling pathways. The fungicidal action of the parent compound, Pyrimethanil, is attributed to the inhibition of methionine biosynthesis in fungi.[6] However, research on the direct interaction of **Pyrimethanil-d5** with biological systems is not available, as its primary utility lies in its role as an internal standard for accurate quantification.

Conclusion

Pyrimethanil-d5 is an essential analytical tool for the accurate quantification of the fungicide Pyrimethanil in various matrices. Its chemical and physical properties are well-characterized, and its application as an internal standard in conjunction with QuEChERS sample preparation and LC-MS/MS or GC-MS analysis is a well-established and robust methodology in analytical laboratories focused on food safety and environmental monitoring. While detailed synthesis protocols are proprietary, the general principles of its synthesis are understood within the field of organic chemistry. The lack of information on its biological activity is consistent with its intended use as an analytical standard.

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